N-(2-butoxyphenyl)cyclohexanecarboxamide
Description
N-(2-Butoxyphenyl)cyclohexanecarboxamide is a synthetic amide derivative characterized by a cyclohexane ring linked to a carboxamide group and a 2-butoxyphenyl substituent. These compounds are pivotal in medicinal chemistry due to their modifiable pharmacophores, enabling interactions with biological targets such as enzymes and receptors. The 2-butoxy group on the phenyl ring likely enhances lipophilicity and bioavailability, a feature observed in similar compounds with alkoxy substituents .
Properties
IUPAC Name |
N-(2-butoxyphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-2-3-13-20-16-12-8-7-11-15(16)18-17(19)14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGWOWAEISUYKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-butoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-butoxyphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2-butoxyphenyl)cyclohexanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-butoxyphenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(2-butoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. In contrast, the 2-butoxy group (electron-donating) may improve solubility and membrane permeability.
- Ring Systems : Morpholine-containing analogs (e.g., ) exhibit enhanced anti-inflammatory effects due to hydrogen-bonding interactions, whereas the simpler cyclohexane core in the target compound prioritizes conformational flexibility.
Table 2: Comparative Efficacy in Therapeutic and Industrial Contexts
| Compound | Therapeutic Potential | Industrial Use | Notable Findings |
|---|---|---|---|
| N-(2-Butoxyphenyl)cyclohexanecarboxamide | CNS disorders (hypothetical) | Polymer plasticizers (analog-based) | N/A (extrapolated from ) |
| N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide | Analgesic development | Polymer mechanical strength enhancer | Modulates enzyme activity via active-site binding |
| N-(4-(2-Phenylmorpholin-4-yl)butyl)cyclohexanecarboxamide | Chronic inflammation | N/A | Inhibits COX-2 pathways |
| N-(2,3-Dichlorophenyl)cyclohexanecarboxamide | Prostate cancer therapy | N/A | FKBP52-mediated AR inhibition |
Mechanistic Insights:
- Enzyme Modulation: Amino and chloro derivatives (e.g., ) bind to catalytic sites of enzymes like kinases, altering substrate recognition.
- Receptor Targeting: The 2-butoxyphenyl group may mimic endogenous ligands for G-protein-coupled receptors (GPCRs), a mechanism seen in alkoxy-substituted analgesics .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 291.38 | 3.8 | ~0.5 (DMSO) |
| N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide | 252.75 | 2.5 | 1.2 (Water) |
| N-(2-Fluorophenyl)cyclohexanecarboxamide | 235.29 | 3.2 | ~0.8 (Ethanol) |
Trends:
- Lipophilicity: The 2-butoxy group increases LogP compared to amino or fluoro analogs, suggesting better blood-brain barrier penetration.
- Solubility : Polar substituents (e.g., -NH₂ in ) improve aqueous solubility, whereas alkoxy groups favor organic solvents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-butoxyphenyl)cyclohexanecarboxamide, and what experimental conditions optimize yield and purity?
- Methodological Answer : The compound can be synthesized via a two-step approach:
Aminolysis : React 2-butoxyaniline with cyclohexanecarboxylic acid chloride in a polar aprotic solvent (e.g., THF) under inert conditions. Use a base like triethylamine to neutralize HCl byproducts.
Purification : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. For scalability, automated reactors or continuous flow systems improve reproducibility .
- Key Parameters : Maintain stoichiometric excess of the acid chloride (1.2–1.5 eq) and monitor reaction progress via TLC. Yield optimization requires controlled temperature (0–5°C during addition, room temperature for completion).
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction confirms bond lengths (e.g., C=O at ~1.22 Å, C–N at ~1.36 Å) and torsion angles. Packing interactions (e.g., hydrogen bonds between amide NH and carbonyl O) stabilize the lattice .
- Spectroscopy :
- FT-IR : Identify ν(C=O) at ~1635 cm⁻¹ and ν(N–H) at ~3276 cm⁻¹.
- NMR : ¹H NMR shows distinct signals for the butoxy chain (δ 0.89 ppm, terminal CH₃) and cyclohexane protons (δ 1.18–2.04 ppm, multiplet) .
Advanced Research Questions
Q. What computational methods are employed to analyze the conformational flexibility and electronic properties of this compound, and how do they compare with experimental data?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict bond angles/electron density. Compare with X-ray data to validate accuracy (<0.02 Å RMSD for bond lengths).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals contacts) using CrystalExplorer. For example, >20% of interactions may involve the butoxy group .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) when characterizing cyclohexanecarboxamide derivatives?
- Methodological Answer :
- Dynamic NMR : Use variable-temperature ¹H NMR to detect rotational barriers in the amide bond. Slow rotation at low temps splits signals, confirming conformational exchange.
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to distinguish overlapping signals. For IR, deuteration of NH reduces coupling effects .
Q. What are the structure-activity relationship (SAR) considerations for modifying the aryl group in N-arylcyclohexanecarboxamides to enhance biological activity?
- Methodological Answer :
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase cytotoxicity by enhancing electrophilicity (e.g., EC₅₀ reduced by 40% with -CF₃ substitution) .
- Alkoxy Chain Length : Longer chains (e.g., butoxy vs. methoxy) improve lipid solubility, affecting membrane permeability (logP increases by ~1.5 units) .
- Comparative Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent position/type with IC₅₀ values.
Q. How does the puckered conformation of the cyclohexane ring influence the reactivity or biological interactions of this compound?
- Methodological Answer :
- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify chair vs. boat conformations using crystallographic data. Chair conformers dominate (>90% occupancy), minimizing steric strain.
- Docking Studies : Model ligand-receptor interactions (e.g., serotonin receptors) with AutoDock Vina. The equatorial position of the carboxamide group enhances hydrogen bonding to active-site residues .
Key Notes for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
